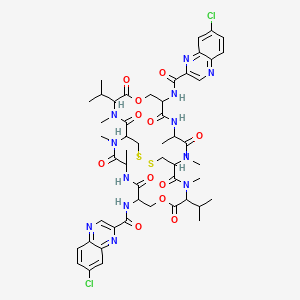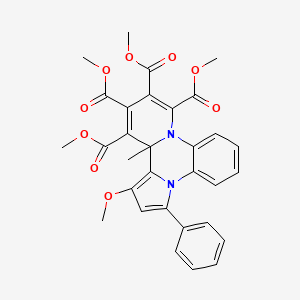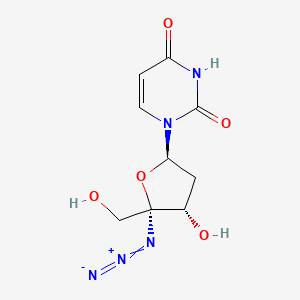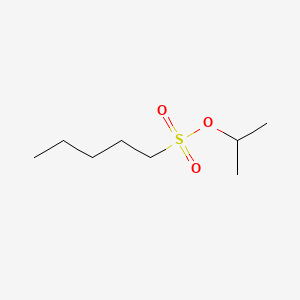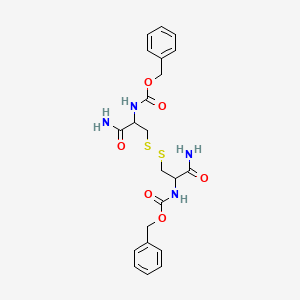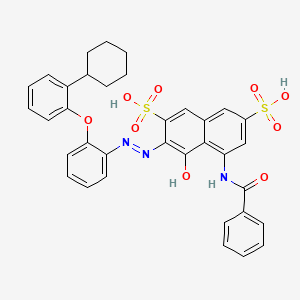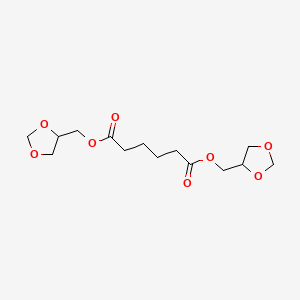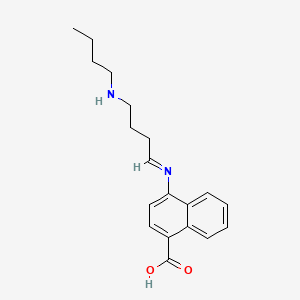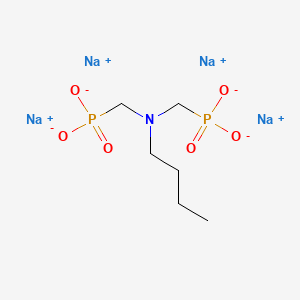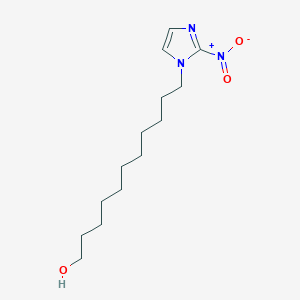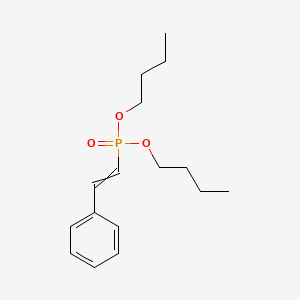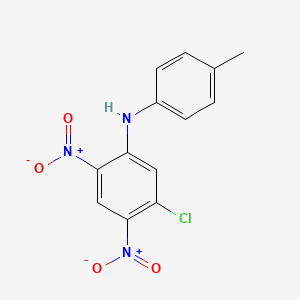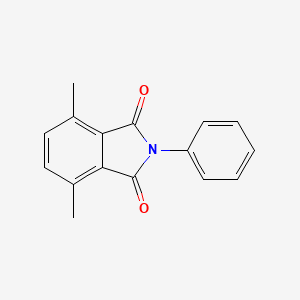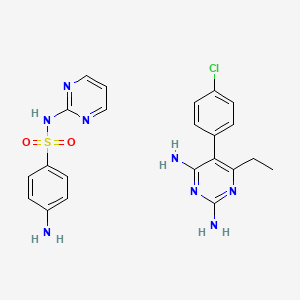
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate is an organic compound with the molecular formula C20H16O5. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two phenyl groups and two ester groups attached to the furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . The reaction conditions typically involve the use of a base such as sodium ethoxide and an acid catalyst like p-toluenesulfonic acid to facilitate the cyclization and aromatization steps .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using furan-2,5-dicarboxylic acid and methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 4,5-diphenylfuran-2,3-dicarboxylic acid.
Reduction: Formation of 4,5-diphenylfuran-2,3-dimethanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism by which dimethyl 4,5-diphenylfuran-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, or metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: A similar compound with two ester groups attached to the furan ring but without the phenyl groups.
Ethyl 4,5-diphenylfuran-2,3-dicarboxylate: Similar structure with ethyl ester groups instead of methyl ester groups.
Methyl 4,5-diethylfuran-2,3-dicarboxylate: Similar structure with ethyl groups on the furan ring instead of phenyl groups.
Uniqueness
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate is unique due to the presence of both phenyl groups and ester groups on the furan ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
1048-83-5 |
|---|---|
Formule moléculaire |
C20H16O5 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
dimethyl 4,5-diphenylfuran-2,3-dicarboxylate |
InChI |
InChI=1S/C20H16O5/c1-23-19(21)16-15(13-9-5-3-6-10-13)17(14-11-7-4-8-12-14)25-18(16)20(22)24-2/h3-12H,1-2H3 |
Clé InChI |
CTBVWDJDPUAGQX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(OC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


